1H-benzimidazol-1-yl(5-nitrofuran-2-yl)methanone
Overview
Description
1H-benzimidazol-1-yl(5-nitrofuran-2-yl)methanone is a compound that combines the structural features of benzimidazole and nitrofuran. Benzimidazole is a heterocyclic aromatic organic compound known for its wide range of biological activities, including antimicrobial, antiviral, and anticancer properties . Nitrofuran derivatives are also well-known for their antimicrobial properties . The combination of these two moieties in a single molecule potentially enhances its biological activity and makes it a compound of interest in medicinal chemistry.
Preparation Methods
The synthesis of 1H-benzimidazol-1-yl(5-nitrofuran-2-yl)methanone typically involves the condensation of o-phenylenediamine with formic acid or its derivatives to form the benzimidazole core . The nitrofuran moiety can be introduced through various synthetic routes, including the reaction of the benzimidazole derivative with nitrofuran aldehydes under acidic or basic conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments .
Chemical Reactions Analysis
1H-benzimidazol-1-yl(5-nitrofuran-2-yl)methanone undergoes several types of chemical reactions:
Oxidation: The nitrofuran moiety can be oxidized to form various oxidative products.
Reduction: The nitro group in the nitrofuran moiety can be reduced to an amine group under suitable conditions.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-benzimidazol-1-yl(5-nitrofuran-2-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: The compound’s antimicrobial properties make it useful in studying bacterial and fungal infections.
Medicine: Its potential anticancer and antiviral activities are being explored for therapeutic applications.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-benzimidazol-1-yl(5-nitrofuran-2-yl)methanone involves its interaction with various molecular targets. The benzimidazole moiety can bind to DNA and proteins, disrupting their normal functions . The nitrofuran moiety can generate reactive oxygen species (ROS) upon reduction, leading to oxidative stress and damage to cellular components . These combined effects contribute to the compound’s antimicrobial, anticancer, and antiviral activities .
Comparison with Similar Compounds
1H-benzimidazol-1-yl(5-nitrofuran-2-yl)methanone is unique due to the combination of benzimidazole and nitrofuran moieties in a single molecule. Similar compounds include:
Benzimidazole derivatives: Known for their broad spectrum of biological activities.
Nitrofuran derivatives: Primarily known for their antimicrobial properties.
The uniqueness of this compound lies in its potential to exhibit enhanced biological activities due to the synergistic effects of its two moieties .
Properties
IUPAC Name |
benzimidazol-1-yl-(5-nitrofuran-2-yl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3O4/c16-12(10-5-6-11(19-10)15(17)18)14-7-13-8-3-1-2-4-9(8)14/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEAGYYWBJBZYKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C(=O)C3=CC=C(O3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101238279 | |
Record name | 1H-Benzimidazol-1-yl(5-nitro-2-furanyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101238279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
297178-87-1 | |
Record name | 1H-Benzimidazol-1-yl(5-nitro-2-furanyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=297178-87-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Benzimidazol-1-yl(5-nitro-2-furanyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101238279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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